REACTION_SMILES
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[C:13]([CH3:14])([CH3:15])([CH3:16])[O:17][C:18]([CH:19]([NH2:20])[CH3:21])=[O:22].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1.[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:10])[NH:20][CH:19]([C:18]([O:17][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:22])[CH3:21])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(NC(=O)c1ccc([N+](=O)[O-])cc1)C(=O)OC(C)(C)C
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Type
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product
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Smiles
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CC(NC(=O)c1ccc([N+](=O)[O-])cc1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |